molecular formula C14H13NO5 B3032967 1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]- CAS No. 65465-66-9

1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]-

Cat. No.: B3032967
CAS No.: 65465-66-9
M. Wt: 275.26 g/mol
InChI Key: IWXLHYLXUILQPZ-UHFFFAOYSA-N
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Description

Electronic Effects

The electron-withdrawing acetyloxy group (−OAc) increases the electrophilicity of the adjacent ketone, enhancing its reactivity toward nucleophilic residues in enzymatic active sites. This electronic perturbation is critical for inhibitors targeting redox-sensitive enzymes like COX-2, where the ketone may form reversible covalent interactions with catalytic serine or tyrosine residues.

Metabolic Considerations

The acetyloxy moiety serves as a prodrug feature, undergoing enzymatic hydrolysis in vivo to release the active hydroxyl derivative. This strategy improves pharmacokinetic profiles by increasing solubility during systemic circulation while enabling targeted activation at disease sites.

Conformational Flexibility

The four-carbon butyl chain provides sufficient length and flexibility to accommodate steric constraints in heterogeneous binding pockets. Molecular docking studies of analogous phthalimide derivatives reveal that such chains adopt folded conformations in COX-2, maximizing van der Waals contacts with hydrophobic subpockets.

Table 2: Impact of Substituents on Biological Activity in Phthalimide Derivatives

Substituent Target Enzyme/Pathway Activity Enhancement Source
Arylpiperazine COX-2 2.1-fold selectivity over COX-1
Triazole-leucine hybrid Plasmodium falciparum IC₅₀ = 0.8 µM (3D7 strain)
4-(Acetyloxy)-3-oxobutyl COX-2 (hypothetical) Predicted improved binding affinity

Properties

IUPAC Name

[4-(1,3-dioxoisoindol-2-yl)-2-oxobutyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-9(16)20-8-10(17)6-7-15-13(18)11-4-2-3-5-12(11)14(15)19/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXLHYLXUILQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497047
Record name 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxobutyl acetate
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Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65465-66-9
Record name 2-[4-(Acetyloxy)-3-oxobutyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65465-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxobutyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]
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Preparation Methods

Cyclization with Protected Amines

In a patented process, phthalic anhydride reacts with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid under reflux (120°C) with triethylamine as a base. This yields a substituted isoindole-1,3-dione precursor, which is subsequently functionalized. The reaction achieves near-quantitative conversion when conducted in anhydrous acetic acid, with triethylamine neutralizing HCl byproducts.

Table 1: Cyclization Conditions and Yields

Starting Material Amine Component Solvent Temperature Yield (%)
Phthalic anhydride 3-Aminopiperidine-2,6-dione·HCl Acetic acid 120°C 98
5-Methylphthalic anhydride Methylamine Methanol 80°C 89.2

Introduction of the 4-(Acetyloxy)-3-oxobutyl Side Chain

The 4-(acetyloxy)-3-oxobutyl moiety is introduced via nucleophilic alkylation or Michael addition to the preformed isoindole-1,3-dione core.

Alkylation with Halogenated Intermediates

A two-step strategy involves:

  • Synthesis of 4-chloro-3-oxobutyl acetate : Reacting diketene with acetyl chloride in the presence of AlCl₃ yields this intermediate.
  • Nucleophilic substitution : The chloro group is displaced by the deprotonated nitrogen of the isoindole-1,3-dione core using K₂CO₃ in DMF at 60°C.

Table 2: Alkylation Efficiency

Intermediate Base Solvent Temperature Yield (%)
4-Chloro-3-oxobutyl acetate K₂CO₃ DMF 60°C 75
4-Bromo-3-oxobutyl acetate DBU THF 25°C 82

Michael Addition to α,β-Unsaturated Ketones

An alternative route employs methyl vinyl ketone as a Michael acceptor. The isoindole-1,3-dione nitrogen attacks the β-position of the ketone, followed by acetylation of the resulting alcohol.

Acetylation and Oxidation Steps

Acetylation of Hydroxyl Intermediates

The hydroxyl group at the 4-position of the butyl chain is acetylated using acetic anhydride in pyridine. This step proceeds quantitatively at room temperature within 2 hours.

Oxidation to 3-Oxobutyl Derivatives

The ketone group is introduced via Jones oxidation (CrO₃/H₂SO₄) of a secondary alcohol intermediate. Alternatively, PCC (pyridinium chlorochromate) in dichloromethane offers a milder oxidation with 90% efficiency.

Table 3: Oxidation Methods Comparison

Reagent Substrate Solvent Yield (%)
CrO₃/H₂SO₄ 4-Hydroxybutyl Acetone/H₂O 88
PCC 4-Acetoxybutanol CH₂Cl₂ 90

Industrial-Scale Production Optimization

Continuous Flow Hydrogenation

Large-scale reduction of double bonds in intermediates employs continuous flow reactors with Pd/C catalysts. This method enhances safety and yield (95%) compared to batch processes.

Crystallization Purification

The final compound is purified via anti-solvent crystallization using ethanol/water mixtures. Optimal conditions (1:3 ethanol/water, −20°C) yield 98% purity.

Analytical Characterization

Structural Confirmation

  • ¹H NMR : The acetyloxy group resonates as a singlet at δ 2.1 ppm, while the 3-oxobutyl chain shows characteristic quartets (δ 2.6–3.1 ppm).
  • X-ray Crystallography : Confirms the planar isoindole ring and ester group orientation.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products

The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Organic Synthesis

1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]- serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

Biological Imaging

This compound has been investigated for its potential as a fluorescent probe in biological imaging. Its unique photophysical properties make it suitable for tracking biological processes in live cells and tissues .

Medicinal Chemistry

In medicinal research, this compound is explored for its therapeutic applications:

  • Anti-inflammatory Agents : Studies have shown that derivatives of isoindole compounds can exhibit anti-inflammatory properties, making them candidates for drug development .
  • Anticancer Activity : Preliminary research indicates that isoindole derivatives may have anticancer effects by interacting with specific cellular pathways .

Material Science

The stability and reactivity of this compound make it valuable in developing advanced materials such as polymers and dyes. Its unique functional groups allow for modifications that enhance material properties .

Case Study 1: Fluorescent Probes

A study highlighted the use of isoindole derivatives as fluorescent probes in live-cell imaging. The research demonstrated that these compounds could effectively label cellular structures without significant cytotoxicity, paving the way for their use in biological research .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer potential of isoindole derivatives. The results indicated that certain modifications to the isoindole structure could enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing new chemotherapeutic agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physical properties of the target compound with its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
Target Compound 4-(acetyloxy)-3-oxobutyl C₁₃H₁₃NO₆* ~278.24 ~1.30† ~370‡
2-(3-Methyl-2-oxobutyl) derivative 3-methyl-2-oxobutyl C₁₃H₁₃NO₃ 231.25 1.235 358.6
2-(4-(3-Indolylacryloyl)phenyl) derivative 4-(3-indolylacryloyl)phenyl C₂₅H₁₇N₂O₃ 399.42 N/A N/A
Nitro-substituted analog 4-(4-nitrophenylthio)phenyl C₂₀H₁₁N₂O₄S 391.38 N/A N/A

*Calculated based on core (C₈H₅NO₂) + substituent (C₅H₈O₄). †Estimated based on analog data. ‡Predicted higher than 358.6°C due to increased polarity.

Key Observations :

  • The target compound has the highest molecular weight and polarity due to its acetyloxy and ketone groups, likely resulting in higher boiling points and solubility in polar solvents compared to methyl-substituted analogs .
  • The indole-acryloyl derivative (compound 4 in ) incorporates a conjugated indole system, broadening applications in photodynamic therapy or fluorescence-based studies.

Reactivity and Stability

  • The acetyloxy group in the target compound increases susceptibility to hydrolysis compared to non-esterified analogs (e.g., methyl-substituted derivative), necessitating careful storage in anhydrous conditions .
  • Indole-acryloyl derivatives demonstrate extended π-conjugation, enhancing UV absorption properties for analytical or material science applications .

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives, particularly those with various substituents, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]- , exploring its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a phthalimide structure that is known for its stability and versatility in drug design. The synthesis involves the introduction of an acetyloxy group which enhances its pharmacological profile. Various studies have synthesized multiple derivatives to evaluate their biological activities.

Cyclooxygenase Inhibition

One of the primary biological activities of this compound involves its inhibition of cyclooxygenases (COX), specifically COX-1 and COX-2. These enzymes are crucial in the inflammatory process:

  • COX-1 Inhibition : The compound showed significant inhibition of COX-1 activity, comparable to standard anti-inflammatory drugs like meloxicam.
  • COX-2 Inhibition : Several derivatives demonstrated a higher affinity for COX-2 than COX-1, suggesting potential as selective anti-inflammatory agents.

The ratio of COX-2/COX-1 inhibition is critical for minimizing side effects associated with non-selective inhibitors.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)COX-2/COX-1 Ratio
Meloxicam50601.2
Compound A70801.14
Compound B65851.31

Antioxidant Activity

The compound also exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is vital for protecting cells from oxidative stress, which is implicated in various diseases.

Cytotoxicity Studies

In vitro studies revealed that the synthesized derivatives did not exhibit cytotoxicity in concentrations ranging from 10 to 90 µM. This suggests a favorable safety profile for further development.

The biological effects of the compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Factors : The compound modulates levels of various pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory factors like IL-10.
  • Molecular Docking Studies : Computational studies have shown strong binding interactions with key amino acids in the active sites of COX enzymes, indicating potential for effective inhibition.

Recent Research

A study published in PMC highlighted the synthesis and evaluation of various N-substituted isoindole derivatives. It was found that compounds with specific substitutions demonstrated enhanced COX inhibitory activity and antioxidant capacity.

Pharmacokinetics and Pharmacodynamics

Bioinformatics analyses revealed that these compounds possess suitable pharmacokinetic profiles, including good intestinal absorption and blood-brain barrier permeability. This suggests potential for central nervous system applications.

Q & A

[Basic] What analytical techniques are recommended for characterizing the structural integrity of 2-[4-(acetyloxy)-3-oxobutyl]-1H-isoindole-1,3(2H)-dione?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the acetyloxy group (δ ~2.1 ppm for methyl protons) and oxobutyl chain (multiplet signals for CH₂ groups). details NMR assignments for similar isoindole-dione derivatives .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₁₄H₁₃NO₅, theoretical MW: 275.08). provides MS data for structurally related indole-carboxylic acids .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using reverse-phase C18 columns with UV detection (λ = 254 nm). emphasizes room-temperature stability, but periodic HPLC monitoring is advised to detect hydrolysis of the acetyloxy group .

[Advanced] How can researchers optimize the synthesis yield of this compound?

Answer:

  • Key Variables:
    • Solvent System: Reflux in acetic acid (as in ) promotes cyclization. Alternative solvents (e.g., DMF/acetic acid mixtures) may improve crystallinity .
    • Catalyst: Sodium acetate (0.1 mol) enhances reaction efficiency ( ).
    • Reaction Time: Monitor via TLC; 3–5 hours is typical for isoindole-dione formation .
ConditionYield (%)Reference
Acetic acid, 3 h reflux72–78
DMF/AcOH, 5 h reflux85
  • Purification: Recrystallize from DMF/acetic acid (1:1) to remove unreacted phthalic anhydride .

[Basic] What stability considerations should be noted when storing this compound?

Answer:

  • Storage Conditions: Store at room temperature in airtight, light-protected containers ( ). Moisture accelerates hydrolysis of the acetyloxy group .
  • Degradation Monitoring: Periodic HPLC analysis (e.g., monthly) to detect hydrolyzed byproducts (e.g., free hydroxybutyl derivatives).

[Advanced] How to address discrepancies in reported biological activities of isoindole-dione derivatives across studies?

Answer:

  • Assay Standardization: Use identical cell lines (e.g., HEK293 for kinase assays) and compound purity (>95%). highlights variability in bioactivity due to PEG chain length in derivatives .
  • Mechanistic Validation: Employ proteomics (e.g., affinity pull-down assays) to confirm target engagement. Compare results with structurally validated inhibitors (e.g., AChE inhibitors in ) .
  • Data Reconciliation: Publish raw datasets (e.g., IC₅₀ values, dose-response curves) for meta-analysis.

[Advanced] What strategies improve the aqueous solubility of this compound for in vivo studies?

Answer:

  • Chemical Modifications:
    • PEGylation: Attach polyethylene glycol (PEG) chains (e.g., Thalidomide-PEG5-NH₂ in ) to enhance solubility and bioavailability .
    • Amino Functionalization: Introduce primary amines (e.g., 14-amino-tetraoxatetradecanyl in ) for pH-dependent solubility .
ModificationSolubility (mg/mL)Reference
Native Compound0.15
PEG5-NH₂ derivative2.3

[Basic] What spectroscopic features distinguish the oxobutyl and acetyloxy moieties in this compound?

Answer:

  • Infrared (IR) Spectroscopy:
    • Acetyloxy C=O stretch: ~1740 cm⁻¹.
    • Isoindole-dione C=O: ~1710 cm⁻¹.
  • ¹H NMR:
    • Acetyloxy CH₃: δ 2.1 ppm (singlet).
    • Oxobutyl CH₂: δ 2.5–3.0 ppm (multiplet).
      provides comparable assignments for acetylated derivatives .

[Advanced] How to design a mechanistic study to identify the enzyme targets of this compound?

Answer:

  • Affinity Chromatography: Immobilize the compound on NHS-activated resin and incubate with cell lysates. Elute bound proteins for LC-MS/MS identification (e.g., ’s piperazinyl derivatives for kinase targets) .
  • Competitive Binding Assays: Use known inhibitors (e.g., AChE inhibitors from ) to validate target specificity .
  • Structural Analysis: Co-crystallize the compound with purified enzymes (e.g., X-ray diffraction in ) to map binding sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]-
Reactant of Route 2
Reactant of Route 2
1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]-

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